molecular formula C11H15BNO4- B13903306 1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B13903306
M. Wt: 236.05 g/mol
InChI Key: KOAYZTNKLFYKMB-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a borabicyclo[2.2.2]octane core, a pyridine ring, and multiple oxygen atoms. Its molecular formula is C10H13BLiNO3, and it has a molecular weight of 212.97 g/mol .

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of pyridine derivatives with boron-containing reagents. One common synthetic route includes the use of lithium as a catalyst. The reaction is carried out under inert atmospheric conditions at temperatures ranging from 2-8°C . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The borabicyclo[2.2.2]octane core plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .

Comparison with Similar Compounds

1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can be compared with other similar compounds, such as:

The uniqueness of 1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[22

Properties

Molecular Formula

C11H15BNO4-

Molecular Weight

236.05 g/mol

IUPAC Name

2-methoxy-6-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine

InChI

InChI=1S/C11H15BNO4/c1-11-6-15-12(16-7-11,17-8-11)9-4-3-5-10(13-9)14-2/h3-5H,6-8H2,1-2H3/q-1

InChI Key

KOAYZTNKLFYKMB-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=NC(=CC=C3)OC

Origin of Product

United States

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